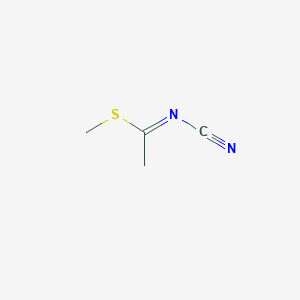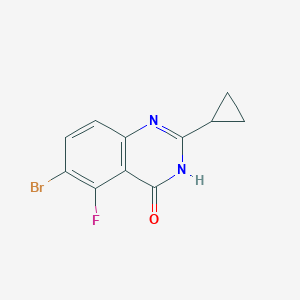
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications. This compound, in particular, is characterized by the presence of bromine, cyclopropyl, and fluorine substituents, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Cyclopropylation: Introduction of the cyclopropyl group to a suitable precursor.
Bromination: Bromination of the intermediate compound to introduce the bromine atom.
Fluorination: Fluorination to incorporate the fluorine atom.
Cyclization: Formation of the quinazolinone core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization and Ring-Opening: The quinazolinone core can participate in cyclization or ring-opening reactions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydride) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is not fully understood but may involve interactions with specific molecular targets such as enzymes or receptors. The presence of bromine, cyclopropyl, and fluorine substituents may influence its binding affinity and selectivity towards these targets, thereby modulating its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-2-cyclopropylquinazolin-4(3H)-one: Lacks the fluorine substituent.
2-Cyclopropyl-5-fluoroquinazolin-4(3H)-one: Lacks the bromine substituent.
6-Bromo-5-fluoroquinazolin-4(3H)-one: Lacks the cyclopropyl substituent.
Uniqueness
6-Bromo-2-cyclopropyl-5-fluoroquinazolin-4(3H)-one is unique due to the combination of bromine, cyclopropyl, and fluorine substituents, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C11H8BrFN2O |
|---|---|
Peso molecular |
283.10 g/mol |
Nombre IUPAC |
6-bromo-2-cyclopropyl-5-fluoro-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H8BrFN2O/c12-6-3-4-7-8(9(6)13)11(16)15-10(14-7)5-1-2-5/h3-5H,1-2H2,(H,14,15,16) |
Clave InChI |
SBRDGRMZFXKMTA-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC3=C(C(=C(C=C3)Br)F)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Trifluoromethyl)imidazo[1,5-a]pyrimidine](/img/structure/B13028928.png)
![2-(6-Bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)-N,N-dimethylacetamide](/img/structure/B13028933.png)
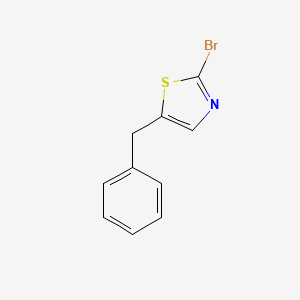
![2-Methyl-5,6-dihydro-1H-pyrrolo[2,3-c]pyridin-7(4H)-one](/img/structure/B13028942.png)


![3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carboxamide](/img/structure/B13028967.png)

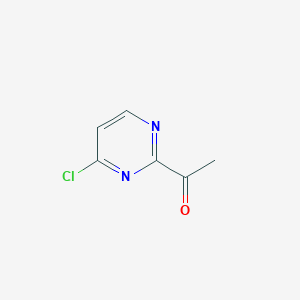
![3,3-Difluorobicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B13028987.png)
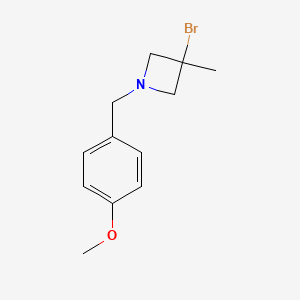
![(1R,2R,6S)-rel-Bicyclo[4.1.0]heptan-2-aminepivalate](/img/structure/B13029003.png)
